molecular formula C10H13NO2 B7973646 N-ethyl-3-hydroxy-2-methylbenzamide

N-ethyl-3-hydroxy-2-methylbenzamide

Cat. No.: B7973646
M. Wt: 179.22 g/mol
InChI Key: RVXCCRAJVDYGED-UHFFFAOYSA-N
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Description

N-Ethyl-3-hydroxy-2-methylbenzamide is an organic compound with the molecular formula C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol . Its structure features a benzamide core substituted with an N-ethyl group, a methyl group at the 2-position, and a hydroxyl group at the 3-position, which is represented by the SMILES notation Cc1c(cccc1O)C(=O)NCC . This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for exploring structure-activity relationships in amide and phenol-containing compounds. The compound is confirmed by the CAS Registry Number 1546427-86-4 . It is related to other research compounds such as N-Ethyl-2-hydroxy-3-methylbenzamide (CAS 55477-58-2), an isomer that demonstrates the interest in substituted hydroxy-methylbenzamides as building blocks for further chemical exploration . Researchers utilize this chemical exclusively as a reference standard or synthetic intermediate in laboratory settings. This product is for research use only and is not intended for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-hydroxy-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11-10(13)8-5-4-6-9(12)7(8)2/h4-6,12H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXCCRAJVDYGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl 3 Hydroxy 2 Methylbenzamide

Retrosynthetic Analysis and Strategic Disconnections for N-ethyl-3-hydroxy-2-methylbenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical primary disconnection is the amide bond (C-N bond), which is a common and reliable bond formation in organic synthesis. youtube.com This disconnection leads to two key precursors: 3-hydroxy-2-methylbenzoic acid and ethylamine.

Classical and Contemporary Amide Bond Formation Strategies

The formation of the amide bond is a cornerstone of organic synthesis. luxembourg-bio.com The reaction between a carboxylic acid and an amine to form an amide does not occur spontaneously and typically requires the activation of the carboxylic acid. luxembourg-bio.com

Coupling Reagents and Conditions in Benzamide (B126) Synthesis

A wide variety of coupling reagents have been developed to facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. hepatochem.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.comhepatochem.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used. hepatochem.com The reaction with a carboxylic acid forms an O-acylisourea intermediate, which then reacts with the amine to form the amide. fishersci.co.uk To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often employed. luxembourg-bio.com

Interactive Data Table of Common Coupling Reagents:

Reagent ClassExample ReagentCommon AdditivesTypical Solvents
CarbodiimidesDCC, DIC, EDCHOBt, HOAtDCM, DMF
Phosphonium SaltsBOP, PyBOP---DMF, DCM
Uronium/Aminium SaltsHBTU, HATUHOBt, HOAtDMF

Amidation of Carboxylic Acids and Acid Chlorides with Amines

The direct reaction of a carboxylic acid, such as 3-hydroxy-2-methylbenzoic acid, with an amine like ethylamine is a common method for amide synthesis. This transformation is typically mediated by a coupling reagent as described above. libretexts.org

An alternative and highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the amine, usually in the presence of a base to neutralize the HCl byproduct, to form the amide. libretexts.org This two-step process is often very efficient, though the reagents used for acid chloride formation can be harsh and may not be suitable for complex substrates with sensitive functional groups. hepatochem.com

Regioselective Functionalization of the Benzene (B151609) Ring in Benzamide Scaffolds

Achieving the desired substitution pattern on the benzene ring is a key challenge in the synthesis of this compound. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring.

Methodologies for the Introduction of Hydroxyl and Methyl Groups at Specific Positions

The introduction of hydroxyl and methyl groups onto a benzene ring can be achieved through electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para--directing group due to its ability to donate electron density to the ring. quora.commsu.edu The methyl group is also an activating, ortho-, para--directing substituent. msu.edu

Starting with a simple benzene derivative, the sequential introduction of these groups must be carefully planned to achieve the desired 1,2,3-substitution pattern. For example, Friedel-Crafts alkylation can introduce the methyl group, but it is often difficult to control and can lead to polysubstitution. The introduction of a hydroxyl group can be more complex and may involve multi-step sequences.

Directed Aromatic Functionalization Approaches

Directed aromatic functionalization strategies offer a powerful way to control regioselectivity in the synthesis of polysubstituted aromatic compounds. nih.gov These methods utilize a directing group already present on the aromatic ring to guide a reagent to a specific position, often the ortho-position. nih.govwikipedia.org

Directed ortho-metalation (DoM) is a prominent example of this approach. nih.gov In this strategy, a directing group, such as an amide or a methoxy group, chelates to an organolithium reagent, directing the deprotonation of the nearby ortho-proton. The resulting aryl anion can then be quenched with an electrophile to introduce a substituent at that specific position. This method offers high regioselectivity under mild conditions. nih.gov

For the synthesis of the 3-hydroxy-2-methylbenzoic acid precursor, a DoM strategy could be envisioned. For instance, starting with 3-methoxybenzoic acid, the carboxylic acid could be converted to a directing group like an N-phenylamide. Subsequent ortho-lithiation directed by this group, followed by quenching with a methylating agent, would install the methyl group at the 2-position. google.com Final hydrolysis of the amide and cleavage of the methoxy ether would yield the target 3-hydroxy-2-methylbenzoic acid.

Transition metal-catalyzed C-H activation is another emerging area that provides novel pathways for regioselective functionalization. rsc.org These methods can enable the functionalization of C-H bonds at positions that are not easily accessible through classical electrophilic substitution or DoM, including meta- and para-positions. wikipedia.orgrsc.org

N-Alkylation Strategies for the Amide Nitrogen

The formation of the N-ethyl bond on the amide nitrogen is a critical step in the synthesis of this compound. This transformation requires precise control to ensure the desired product is formed efficiently.

Introduction of the N-Ethyl Moiety to Amide Nitrogen

The N-alkylation of amides is a fundamental reaction in organic synthesis, and several methods have been developed to introduce alkyl groups, such as the ethyl moiety, onto the amide nitrogen. researchgate.netrsc.org A highly attractive and environmentally benign approach involves the direct N-alkylation of amides with alcohols, a process that generates water as the sole byproduct. researchgate.netrsc.org This transformation is often facilitated by transition metal catalysts.

Ruthenium-based catalysts, for instance, have demonstrated high efficiency in the N-alkylation of amines and amides with alcohols through a "borrowing hydrogen" strategy. researchgate.net This methodology is atom-economical and often proceeds under base-free conditions. nih.gov Iron catalysts are also utilized for N-alkylation due to their low cost and low toxicity. researchgate.net Another established method involves the reductive alkylation of an amide using an aldehyde or ketone in the presence of a reducing agent and a catalyst. A process for the N-alkylation of amides and imides has been described using a carbonyl compound (like acetaldehyde for ethylation) under hydrogen pressure with a platinum catalyst. google.com

These catalytic systems offer powerful tools for forging the C-N bond required for the N-ethyl amide functionality, providing alternatives to traditional methods that might use harsher reagents like alkyl halides.

Control of Mono- and Dialkylation during Amide Alkylation

A significant challenge in the N-alkylation of primary amides is preventing the undesired overalkylation that leads to the formation of tertiary amides. nih.gov Achieving selective mono-alkylation is crucial for synthesizing compounds like this compound. The selectivity between mono- and dialkylation is influenced by several factors, including the nature of the catalyst, the substrates, and the reaction conditions. nih.gov

Recent studies have shown that specific catalytic systems can be tuned to favor mono-alkylation. For example, in the direct N-alkylation of amino acid esters, the choice of catalyst and the inclusion of additives like diphenylphosphate were found to be critical for enhancing reactivity and product selectivity, thereby minimizing side reactions such as dialkylation. nih.gov The reaction conditions, such as temperature and catalyst loading, must be carefully optimized to balance imine formation and reduction rates, which helps to prevent competing side reactions. nih.gov

The use of ionic liquids as reaction media has also been explored as a strategy to reduce the overalkylation of amines. researchgate.net In these solvents, the selectivity for mono-alkylation over dialkylation is often significantly improved, typically reaching ratios of 9:1 or higher. researchgate.net This effect is attributed to the unique physical and chemical properties of ionic liquids, which can influence the relative reactivity of the primary and the initially formed secondary amines (or amides). researchgate.net Careful selection of the reaction methodology is therefore paramount to ensure the selective formation of the desired N-ethyl mono-substituted product.

Emerging Catalytic Approaches in Substituted Benzamide Synthesis

Modern synthetic chemistry has increasingly focused on methods that build molecular complexity in a more direct and efficient manner. For the synthesis of hydroxylated benzamides, emerging catalytic approaches involving the direct functionalization of carbon-hydrogen (C-H) bonds represent a significant advancement over traditional multi-step synthetic routes.

Metal-Catalyzed C-H Bond Functionalization Towards Hydroxylated Benzamides

The direct conversion of a C-H bond to a C-O bond is a powerful yet challenging transformation in organic synthesis. researchgate.net Transition-metal-catalyzed C-H hydroxylation has emerged as a key strategy for the direct synthesis of phenols and their derivatives from simple arenes. researchgate.netacs.org This approach avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing step counts.

Several metal catalysts have been successfully employed for the ortho-C–H hydroxylation of benzamides. Ruthenium-catalyzed systems have been reported for the ortho-hydroxylation of benzamides, demonstrating the viability of this approach. researchgate.net Similarly, palladium(II)-catalyzed ortho-C(sp²)−H hydroxylation provides a direct route to salicyl amides. researchgate.net Copper-promoted ortho-C-H hydroxylation of benzamides has also been developed, utilizing aerobic conditions and an oxazoline ligand. researchgate.net These reactions typically rely on the presence of a directing group on the substrate to achieve high regioselectivity. researchgate.net

The table below summarizes various metal-catalyzed C-H hydroxylation reactions applicable to benzamide derivatives.

Catalyst SystemDirecting GroupOxidantKey Features
Ruthenium (Ru)AmideNot specifiedEnables direct ortho-hydroxylation. researchgate.net
Palladium (Pd)Amide, Oxime EtherOxone, t-BuOOHLigand-assisted; proceeds under neutral or non-acidic conditions. researchgate.netacs.org
Copper (Cu)Amide (with ligand)Aerobic O₂Utilizes a monodentate oxazoline ligand. researchgate.net
Iron (Fe)AmideH₂O₂Biomimetic approach; selectivity can be influenced by ligands. mdpi.comnih.gov

These methods highlight the power of C-H activation in streamlining the synthesis of complex molecules like hydroxylated benzamides.

Chelation-Assisted Synthetic Strategies for Benzamide Derivatives

The high regioselectivity observed in many metal-catalyzed C-H functionalization reactions is often achieved through a chelation-assisted strategy. researchgate.net In this approach, a functional group on the substrate, known as a directing group, coordinates to the metal center. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its selective activation and functionalization.

The amide group itself is an effective directing group for ortho-C-H functionalization. researchgate.net The oxygen and nitrogen atoms of the amide can form a stable five- or six-membered metallacycle intermediate with the transition metal catalyst. This intermediate positions the catalyst to interact specifically with the C-H bond at the ortho position of the benzene ring. This chelation-driven approach is a cornerstone of modern synthetic methodology, enabling predictable and selective reactions on complex molecules. acs.org The versatility of this strategy has been demonstrated with a range of directing groups, including pyridinyl, oxazolyl, and amide moieties, and various transition metals like palladium, ruthenium, and rhodium. researchgate.net This principle is fundamental to the successful metal-catalyzed ortho-hydroxylation of benzamides, providing a reliable pathway to precursors for this compound. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of N Ethyl 3 Hydroxy 2 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, a complete structural map can be assembled.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis and Resonance Assignment

A ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons, the N-ethyl group protons, the methyl group protons, and the hydroxyl and amide protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and integration values would be key to assigning each signal to a specific proton in the molecule.

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the carbonyl carbon of the amide, the aromatic carbons, the ethyl group carbons, and the methyl carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, revealing which protons are adjacent to one another. For instance, it would show the correlation between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Fingerprinting and Molecular Vibrations

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of Characteristic Absorption Bands of Amide and Hydroxyl Moieties

An IR spectrum of N-ethyl-3-hydroxy-2-methylbenzamide would be expected to display several characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amide would likely appear in a similar region, around 3300 cm⁻¹. A strong absorption band around 1630-1680 cm⁻¹ would be characteristic of the C=O (amide I band) stretching vibration. The N-H bending vibration (amide II band) would be expected around 1510-1570 cm⁻¹.

Advanced Raman Spectroscopies for Surface Interactions and Orientational Studies (e.g., SERS)

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations would likely produce strong signals in the Raman spectrum. Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the molecule's interaction with metal surfaces, providing insights into its orientation and adsorption behavior. However, without experimental data, any discussion remains speculative.

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a critical technique for confirming the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₃NO₂), the expected exact mass would be approximately 179.0946 g/mol . A high-resolution mass spectrum would confirm this molecular formula.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for benzamides include cleavage of the amide bond and fragmentation of the alkyl substituent. For instance, the loss of the ethyl group or cleavage adjacent to the carbonyl group would be expected fragmentation pathways. Analysis of these fragments helps to piece together the molecular structure. While mass spectra for related isomers are available, the specific fragmentation pattern for this compound is not documented.

High-Resolution Mass Spectrometry for Accurate Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition with high confidence. The molecular formula for this compound is C₁₀H₁₃NO₂. The exact mass of a compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

By analyzing the compound with HRMS, an experimental mass-to-charge ratio (m/z) is obtained. This measured value is then compared to the theoretical exact mass. The minimal difference between the theoretical and experimental masses, typically measured in parts per million (ppm), confirms the elemental formula. For the protonated molecule [M+H]⁺, the high-resolution data provides strong evidence for the assigned structure.

Table 1: Theoretical vs. Experimental Mass Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₃NO₂
Theoretical Monoisotopic Mass 179.0946 g/mol
Theoretical [M+H]⁺ m/z 180.1019
Predicted [M+Na]⁺ m/z 202.0839

Note: The table presents theoretical values. Experimental values obtained from HRMS analysis would be expected to align closely with these figures, confirming the elemental composition.

Hyphenated Techniques (e.g., GC-MS, LC-MS, UPLC-MS) for Purity Assessment and Identification

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for assessing the purity of a compound and confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is volatilized and separated based on its boiling point and interaction with a stationary phase before being detected by a mass spectrometer. This technique is suitable for thermally stable and volatile compounds. It can effectively separate this compound from starting materials, by-products, or residual solvents, with the mass spectrum of the eluted peak serving as a molecular fingerprint to confirm its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in a liquid phase before mass analysis. It is particularly useful for less volatile or thermally sensitive molecules. LC-MS analysis of this compound would show a distinct peak at a characteristic retention time. The mass spectrum corresponding to this peak would display the molecular ion, confirming the molar mass of the compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS is an evolution of LC-MS that uses smaller stationary phase particles, resulting in higher resolution, improved sensitivity, and faster analysis times. This method is ideal for high-throughput purity analysis and can detect even trace-level impurities that might be missed by conventional LC-MS. bldpharm.combldpharm.com

Table 2: Summary of Hyphenated Technique Outputs for this compound

Technique Information Provided Expected Outcome
GC-MS Retention Time, Mass Spectrum A single major peak at a specific retention time with a mass spectrum matching the compound's fragmentation pattern.
LC-MS Retention Time, Molecular Ion Peak A primary peak with an m/z value corresponding to the protonated or deprotonated molecule (e.g., 180.1 for [M+H]⁺).

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction for Determination of Bond Lengths, Bond Angles, and Molecular Conformation.mdpi.combohrium.com

To perform this analysis, a suitable single crystal of this compound must be grown and irradiated with an X-ray beam. mdpi.com The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision. bohrium.comnih.gov

Table 3: Hypothetical Crystallographic and Bond Parameter Data for this compound

Parameter Description Hypothetical Value
Crystal Data
Crystal System The geometric system of the crystal lattice. Monoclinic
Space Group The symmetry group of the crystal. P2₁/c
Selected Bond Lengths (Å)
C(amide)-O(carbonyl) Length of the carbonyl double bond. ~1.24 Å
C(amide)-N Length of the amide C-N bond. ~1.33 Å
C(aromatic)-O(hydroxyl) Length of the phenolic C-O bond. ~1.36 Å
**Selected Bond Angles (°) **
O=C-N Angle within the amide group. ~122°

Note: The values in this table are representative and would be precisely determined from the final refined crystal structure.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks and Crystal Packing.bohrium.comnih.gov

The crystal structure analysis also maps the non-covalent interactions that dictate how the molecules are arranged in the solid state. bohrium.com For this compound, hydrogen bonding is expected to be a dominant intermolecular force. nih.gov

The molecule contains two hydrogen bond donors (the hydroxyl O-H group and the amide N-H group) and two primary hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). This functionality allows for the formation of robust hydrogen-bonding networks.

Intramolecular Hydrogen Bonding: A hydrogen bond may form between the hydroxyl group at position 3 and the carbonyl oxygen of the amide group, creating a stable six-membered ring. This interaction would influence the planarity and conformation of the molecule.

Intermolecular Hydrogen Bonding: Molecules can link to one another through various hydrogen bonds. For example, the amide N-H of one molecule may donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule, forming chains or dimers. The hydroxyl group can also participate in intermolecular hydrogen bonding, potentially linking these chains into more complex two-dimensional sheets or three-dimensional networks.

Table 4: Potential Hydrogen Bonding Interactions in Crystalline this compound

Donor (D) Acceptor (A) Type D-H···A Distance (Å)
O-H (hydroxyl) O=C (carbonyl) Intramolecular ~2.6 Å
N-H (amide) O=C (carbonyl) Intermolecular ~2.9 Å

Note: The distances are typical for such interactions and would be confirmed by X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of N Ethyl 3 Hydroxy 2 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of a molecule. These methods provide a lens into the electronic environment, offering predictions of structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Characterization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For N-ethyl-3-hydroxy-2-methylbenzamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G), are used to determine its most stable three-dimensional arrangement, a process known as geometry optimization. rjptonline.org This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT is instrumental in characterizing the electronic properties that govern reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For substituted benzamides, the nature and position of the substituents significantly influence these frontier orbital energies. rjptonline.orgelectronicsandbooks.com For this compound, the electron-donating hydroxyl and methyl groups and the electron-withdrawing amide group will collectively dictate the electronic landscape.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Note: These are hypothetical values based on trends observed in similar molecules and are for illustrative purposes.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would involve a geometry optimization followed by a calculation using a method like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms can be correlated with experimental data to confirm the molecular structure. For instance, the chemical shift of the amide proton is particularly sensitive to its environment, including hydrogen bonding. nih.govcopernicus.org

Similarly, theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching of the C=O bond in the amide group or the O-H stretch of the hydroxyl group. Comparing the calculated vibrational spectrum with experimental data helps to confirm the presence of specific functional groups and provides insights into bonding and conformational structure. tsijournals.comtsijournals.com

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
AmideC=O Stretch1650
AmideN-H Stretch3350
HydroxylO-H Stretch (Free)3600
HydroxylO-H Stretch (H-bonded)3400
Aromatic RingC-H Stretch3050-3100

Note: These are hypothetical values based on typical ranges for these functional groups and are for illustrative purposes.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational preferences.

Conformational Analysis and Exploration of Energy Landscapes

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The rotation around the C-N amide bond, the C-C bond connecting the carbonyl group to the phenyl ring, and the bonds within the ethyl group all contribute to different spatial arrangements of the molecule.

Conformational analysis involves systematically exploring these rotations to identify the low-energy conformers. This can be achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. uni-muenchen.deq-chem.com The results of such a scan reveal the energy barriers between different conformers and the relative populations of each at a given temperature. For N-alkylbenzamides, the planarity of the amide group and the steric interactions between the substituents play a significant role in determining the most stable conformations. nih.gov

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Characteristics

Hydrogen bonding is a critical non-covalent interaction that can significantly influence the structure and properties of this compound. The molecule has both hydrogen bond donors (the N-H of the amide and the O-H of the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen).

Intramolecularly , a hydrogen bond can form between the hydroxyl group and the carbonyl oxygen of the amide group, creating a six-membered ring. The strength of this interaction can be assessed computationally by analyzing the geometry (e.g., the H---O distance and the O-H---O angle) and by calculating the interaction energy. researchgate.netmdpi.com

Intermolecularly , this compound can form hydrogen-bonded dimers or larger aggregates. For example, the amide N-H of one molecule can donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule. mdpi.comresearchgate.net Molecular dynamics simulations can be employed to study these interactions in the condensed phase, providing insights into how the molecules pack in a solid or how they interact with solvent molecules.

Theoretical Studies on Reaction Mechanisms and Kinetics Relevant to this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could elucidate the pathways of reactions such as hydrolysis of the amide bond or electrophilic substitution on the aromatic ring.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. DFT calculations have been successfully used to study the mechanisms of amide hydrolysis, showing how the reaction can be catalyzed by acids or bases. researchgate.neturegina.ca

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, thereby elucidating the most probable reaction pathways. For this compound, theoretical calculations can be employed to investigate various transformations, such as amide hydrolysis, oxidation, or cyclization reactions. acs.org Density Functional Theory (DFT) and ab initio methods are commonly used to calculate the energies of reactants, products, intermediates, and transition states. rsc.org

The elucidation of a reaction pathway involves identifying the minimum energy path connecting reactants to products. This path is characterized by one or more transition states, which represent the energy maxima along the reaction coordinate. The analysis of the transition state geometry provides crucial information about the mechanism of the reaction. For instance, in a hypothetical intramolecular cyclization of this compound, computational analysis could reveal the precise atomic arrangement at the peak of the energy barrier, indicating which bonds are breaking and forming. acs.org

A key aspect of this analysis is the calculation of the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Theoretical calculations can also predict whether a reaction will proceed through a concerted mechanism (a single transition state) or a stepwise mechanism involving one or more intermediates.

Table 1: Hypothetical Calculated Energy Profile for a Reaction of this compound

Species Relative Energy (kcal/mol)
Reactant (this compound) 0.0
Transition State 1 +25.4
Intermediate +5.2
Transition State 2 +18.9
Product -10.7

Computational Assessment of Substituent Effects on Chemical Reactivity

The chemical reactivity of a benzamide (B126) derivative is significantly influenced by the nature and position of substituents on the aromatic ring. acs.org In this compound, the hydroxyl (-OH) and methyl (-CH3) groups at positions 3 and 2, respectively, play a crucial role in modulating the electron density distribution and, consequently, the reactivity of the molecule.

Computational studies allow for a systematic investigation of these substituent effects. By comparing the calculated properties of this compound with those of unsubstituted benzamide or its other substituted analogues, one can quantify the impact of the hydroxyl and methyl groups. Key parameters that are often evaluated include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons. Electron-donating groups, such as the hydroxyl and methyl groups, are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of high electron density around the hydroxyl group and the carbonyl oxygen.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This data helps in understanding the inductive and resonance effects of the substituents.

The presence of the electron-donating hydroxyl and methyl groups is anticipated to increase the electron density of the benzene (B151609) ring, thereby activating it towards electrophilic substitution reactions. nih.gov Conversely, these groups may also influence the acidity of the N-H proton and the basicity of the carbonyl oxygen.

Table 2: Hypothetical Computational Data for Substituted Benzamides

Compound HOMO Energy (eV) LUMO Energy (eV) Dipole Moment (Debye)
Benzamide -7.2 -0.5 3.6
2-Methylbenzamide -7.0 -0.4 3.8
3-Hydroxybenzamide -6.8 -0.6 4.1
This compound -6.7 -0.5 4.5

Development and Validation of Computational Models for Substituted Benzamide Systems

The accuracy of computational predictions is highly dependent on the chosen theoretical model, which includes the level of theory and the basis set. nih.gov For substituted benzamide systems, it is crucial to develop and validate computational models that can reliably predict their properties and reactivity.

The development of a computational model often involves a multi-step process:

Selection of an appropriate level of theory: This could range from semi-empirical methods for large systems to high-level ab initio methods like Coupled Cluster (CC) theory for more accurate calculations on smaller molecules. DFT methods, with various functionals (e.g., B3LYP, M06-2X), often provide a good balance between accuracy and computational cost for systems of this size. nih.gov

Choice of a suitable basis set: The basis set describes the atomic orbitals used in the calculation. Larger basis sets, such as those from the Pople (e.g., 6-311++G(d,p)) or Dunning (e.g., aug-cc-pVTZ) families, generally provide more accurate results but are computationally more demanding. nih.gov

Inclusion of environmental effects: For reactions occurring in solution, it is often necessary to include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent on the molecular properties and reaction energetics.

Validation is a critical step to ensure the reliability of the computational model. nih.gov This involves comparing the calculated results with experimental data. For substituted benzamides, this could include:

Geometric parameters: Comparing calculated bond lengths and angles with data from X-ray crystallography.

Spectroscopic properties: Comparing calculated vibrational frequencies with experimental IR and Raman spectra, or predicted NMR chemical shifts with experimental data.

Thermodynamic properties: Comparing calculated reaction enthalpies and free energies with experimentally determined values.

A well-validated computational model can then be used with confidence to predict the properties and reactivity of new, unstudied substituted benzamide derivatives, thereby guiding synthetic efforts and facilitating the design of molecules with desired characteristics. The process of verification and validation is essential for building credibility in computational models, especially when they are used to predict outcomes in complex biological or chemical systems. nih.govresearchgate.net

Advanced Applications of N Ethyl 3 Hydroxy 2 Methylbenzamide in Organic Synthesis and Materials Science Non Biological Focus

N-ethyl-3-hydroxy-2-methylbenzamide as a Building Block in Complex Organic Molecule Synthesis

There is no available scientific literature demonstrating the use of this compound as a building block in the synthesis of complex organic molecules.

Construction of Polycyclic or Heterocyclic Frameworks

No studies have been found that describe the utilization of this compound in the construction of polycyclic or heterocyclic frameworks. General methodologies exist for creating such structures from various benzamide (B126) derivatives, but specific examples involving the title compound are absent from the current body of scientific literature.

Use in Total Synthesis Approaches

A search for the application of this compound in the total synthesis of natural products or other complex target molecules did not yield any results. Its role as a key intermediate or starting material in such synthetic campaigns has not been documented.

Role in Catalysis and Methodological Development

There is no evidence in published research to suggest that this compound has been explored for its potential roles in catalysis or the development of new synthetic methodologies.

Ligand Design for Transition Metal Catalysis (e.g., N,O-bidentate motifs)

While the structure of this compound contains a potential N,O-bidentate chelating motif (the amide nitrogen and the phenolic oxygen), no research has been published on its synthesis and application as a ligand in transition metal catalysis. The design, synthesis, and characterization of metal complexes with this specific ligand have not been reported.

Exploration in Asymmetric Synthesis

No literature is available on the use of this compound or its chiral derivatives in the field of asymmetric synthesis. There are no reports of it being used as a chiral ligand, auxiliary, or catalyst to induce stereoselectivity in chemical reactions.

Environmental Fate and Degradation Studies of N Ethyl 3 Hydroxy 2 Methylbenzamide Academic Focus

Biodegradation Pathways and Kinetics in Environmental Compartments

Extensive searches of publicly available scientific literature and environmental databases yielded no specific studies on the biodegradation of N-ethyl-3-hydroxy-2-methylbenzamide. Consequently, data regarding its transformation in environmental compartments such as water and sediment are not available.

Aerobic and Anaerobic Degradation Rates and Half-Lives in Water and Sediment

No published research was identified that investigates the aerobic and anaerobic degradation rates or determines the half-lives of this compound in water and sediment environments. This critical information for environmental risk assessment is currently absent from the scientific record.

Identification and Characterization of Biodegradation Products

As no biodegradation studies have been documented for this compound, there is no information available on the identity or characteristics of any potential biodegradation products. The metabolic pathways that microorganisms might use to transform this compound remain unknown.

Abiotic Transformation Mechanisms

The abiotic transformation of a chemical compound in the environment is a key factor in its persistence and potential impact. However, specific data on the abiotic degradation of this compound is not available in the current body of scientific literature.

Hydrolysis under Varied Environmental Conditions (pH, Temperature)

No specific studies on the hydrolysis of this compound under different pH and temperature conditions were found. Therefore, its stability towards hydrolytic degradation in various environmental settings has not been determined.

Photolytic Degradation Processes in Aqueous and Atmospheric Phases

Information regarding the photolytic degradation of this compound in either aqueous or atmospheric phases is not available. The potential for this compound to be broken down by sunlight, a significant environmental process, has not been investigated.

Environmental Distribution and Partitioning Behavior

Data on the environmental distribution and partitioning behavior of this compound, such as its soil adsorption/desorption characteristics (Koc) or its octanol-water partitioning coefficient (Kow), are not documented in publicly accessible research. These parameters are essential for predicting how the compound would move and accumulate in different environmental media.

Sorption to Soil and Sediment Matrices and Adsorption Isotherms

In the absence of specific data for this compound, the behavior of other benzamide (B126) compounds can offer a generalized perspective. For many organic compounds, including some pesticides, the extent of sorption to soil and sediment is often correlated with the organic matter content of the solid phase and the physicochemical properties of the compound itself.

Adsorption processes are frequently described using isotherm models, such as the Freundlich or Langmuir equations. The Freundlich model is commonly used to describe the adsorption of organic pollutants on heterogeneous surfaces like soil. researchgate.netmdpi.com For instance, studies on various pesticides have demonstrated that their adsorption isotherms can often be well-described by the Freundlich equation. researchgate.net The sorption of the anthelmintic drug albendazole, for example, was found to be medium to strong in soil and sediment, with the process being significantly influenced by the organic matter content and pH. nih.gov

It is important to emphasize that without experimental data for this compound, any assumptions based on related compounds are purely speculative. The specific arrangement of the ethyl, hydroxyl, and methyl groups on the benzamide structure will uniquely influence its polarity, solubility, and ultimately its affinity for soil and sediment particles.

Volatilization and Atmospheric Transport Considerations

Specific research on the volatilization potential and atmospheric transport of this compound is currently unavailable in published scientific literature. Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, which is a key determinant of its potential for long-range atmospheric transport.

The tendency of a chemical to volatilize from soil or water surfaces is governed by its vapor pressure and Henry's Law constant. Compounds with high vapor pressures and Henry's Law constants are more likely to be transported in the atmosphere. The structure of this compound, with its potential for hydrogen bonding due to the hydroxyl and amide groups, may suggest a lower volatility compared to non-polar compounds of similar molecular weight. However, this remains a theoretical consideration without empirical data.

For context, studies on other semi-volatile organic compounds have shown that they can enter the atmosphere through evaporation from soil and water surfaces and undergo long-range transport. nih.gov The ultimate atmospheric fate of a compound is then determined by its reactivity with atmospheric oxidants, such as hydroxyl radicals, and its potential for deposition back to terrestrial or aquatic environments.

Given the lack of specific data, the environmental risk associated with the volatilization and atmospheric transport of this compound cannot be assessed.

Future Research Trajectories and Interdisciplinary Perspectives on N Ethyl 3 Hydroxy 2 Methylbenzamide

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Research and Design

The convergence of artificial intelligence (AI) and chemistry is poised to accelerate the discovery and optimization of novel benzamide derivatives, including N-ethyl-3-hydroxy-2-methylbenzamide. Machine learning (ML) algorithms are increasingly being employed to predict the properties and activities of molecules, significantly reducing the time and cost associated with traditional drug discovery pipelines. researchgate.netnih.gov

Predictive Modeling and Virtual Screening:

ML models can be trained on vast datasets of known benzamides to predict various properties such as binding affinity to specific biological targets, pharmacokinetic profiles, and potential toxicity. nih.govpku.edu.cnacs.org For instance, researchers have successfully used ML to predict the conversion rates of amide bond synthesis, a fundamental reaction in creating benzamides. pku.edu.cn These predictive capabilities allow for the rapid virtual screening of extensive compound libraries to identify promising candidates for further investigation. researchgate.net By inputting the structure of this compound into these models, researchers can hypothetically explore modifications to its structure to enhance desired properties.

De Novo Drug Design:

Generative AI models represent a paradigm shift in drug design. These models can generate entirely new molecular structures with optimized properties. youtube.com By learning the underlying chemical rules from existing data, these AI systems can propose novel benzamide derivatives that have a high probability of possessing desired biological activities. This data-efficient approach can generate high-quality molecular candidates from a relatively small number of training examples. youtube.com

Table 1: Impact of AI and Machine Learning on Benzamide Research

Application AreaKey AI/ML TechniquesPotential Impact on this compound Research
Lead Identification Virtual Screening, Quantitative Structure-Activity Relationship (QSAR) ModelingRapidly identify derivatives with potentially higher efficacy or better safety profiles.
Lead Optimization Generative Models, Multi-parameter OptimizationDesign novel analogues with improved pharmacokinetic and pharmacodynamic properties.
Synthesis Prediction Retrosynthesis Algorithms, Reaction Condition OptimizationPredict optimal synthetic routes and reaction conditions, enhancing efficiency. pku.edu.cn
Property Prediction Toxicity Prediction Models, ADME (Absorption, Distribution, Metabolism, Excretion) ModelsEarly-stage assessment of potential liabilities, reducing late-stage failures.

Sustainable Synthesis and Green Chemistry Innovations for this compound Production

The chemical industry is undergoing a significant transformation towards more sustainable and environmentally friendly practices. The synthesis of this compound and other benzamides is a key area for the application of green chemistry principles.

Greener Synthetic Routes:

Traditional methods for benzamide synthesis often involve harsh reagents and generate significant waste. google.com Recent research focuses on developing greener alternatives. For example, methods for the direct condensation of carboxylic acids and amines using reusable catalysts and ultrasonic irradiation are being explored. researchgate.net Another innovative approach involves the use of methanol (B129727) as a greener C1 building block for the methoxymethylation of primary amides. rsc.org The development of catalyst-free approaches for amide bond formation further contributes to more sustainable chemical processes. researchgate.net

Eco-Friendly Solvents and Reaction Conditions:

The use of hazardous organic solvents is a major environmental concern. Research into "green solvents" like deep eutectic solvents (DESs) and even water as reaction media is gaining traction. researchgate.netmdpi.com These solvents are often less toxic, biodegradable, and can sometimes enhance reaction rates and selectivity. researchgate.net Furthermore, performing reactions under ambient conditions, without the need for inert atmospheres or extreme temperatures, aligns with the principles of green chemistry. researchgate.net A patent has been filed for a method of preparing benzamide compounds that avoids low-temperature, high-pressure conditions and the use of large amounts of hazardous chemicals. google.com

Advanced Characterization Techniques for In-Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and ensuring product quality. Advanced analytical techniques that allow for real-time, in-situ monitoring are providing unprecedented insights into the formation of benzamides.

Real-Time Spectroscopic Analysis:

Techniques like in-situ infrared (IR) spectroscopy allow chemists to follow the progress of a reaction in real time. mt.com By monitoring the characteristic vibrational frequencies of reactants, intermediates, and products, researchers can gain a detailed understanding of reaction kinetics and pathways. mt.com For example, the formation of the amide bond and the disappearance of the starting materials can be tracked continuously. mt.com Other powerful techniques for in-situ analysis include Raman spectroscopy and various X-ray based methods like X-ray diffraction and X-ray absorption spectroscopy. researchgate.net

Mechanistic Elucidation through NMR and Computational Studies:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of intermediates and understanding reaction mechanisms. researchgate.netnih.gov For instance, 31P NMR has been used to observe and characterize the reactive phosphonium (B103445) species generated in-situ during amidation reactions. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, complement experimental data by providing theoretical insights into reaction pathways and transition states. rsc.orgnih.gov These studies can help explain the observed reactivity and selectivity in benzamide synthesis. rsc.org

Exploration of Novel Non-Biological Applications and Material Science Opportunities for Substituted Benzamide Derivatives

While much of the focus on substituted benzamides has been in the pharmaceutical realm, their unique chemical structures and properties make them promising candidates for a range of non-biological applications, particularly in material science. prezi.comnih.govnih.govontosight.ainih.govresearchgate.netnih.govnanobioletters.comnih.gov

Functional Polymers and Materials:

The amide bond is a key functional group in many synthetic polymers. The specific substitutions on the benzamide ring can be tailored to impart desired properties to these materials, such as thermal stability, conductivity, or optical characteristics. The ability of benzamides to form strong hydrogen bonds can be exploited in the design of self-assembling materials and supramolecular structures. mdpi.com

Crystal Engineering and Solid-State Properties:

The arrangement of molecules in a crystal lattice dictates the material's physical properties. Research into the crystal structures of benzamide derivatives has shown that substitutions can be used to control crystal packing and suppress disorder. acs.org For example, the introduction of fluorine atoms can lead to more ordered crystal structures. acs.org This level of control is crucial for developing materials with specific electronic or mechanical properties.

Q & A

Q. What strategies resolve discrepancies between spectroscopic data and computational models during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR splitting) are addressed by: (i) Comparing experimental NMR shifts with Density Functional Theory (DFT)-predicted values (B3LYP/6-311+G(d,p) basis set). (ii) Re-examining solvent effects (e.g., DMSO-d6 vs. CDCl₃) on chemical shifts. (iii) Cross-validating with NOESY/ROESY to confirm spatial proximity of substituents .

Q. How are structure-activity relationship (SAR) studies designed for this compound derivatives in biological systems?

  • Methodological Answer : SAR workflows involve: (i) Synthesizing analogs with modified substituents (e.g., halogenation at the 4-position, ethyl-to-propyl chain elongation). (ii) Screening against target enzymes (e.g., COX-2 for anti-inflammatory activity) via fluorescence polarization assays. (iii) Correlating IC₅₀ values with steric/electronic descriptors (Hammett σ, LogP) using QSAR software like MOE or Schrödinger .

Q. What crystallographic challenges arise when analyzing hydrogen-bonding motifs in this compound polymorphs?

  • Methodological Answer : Polymorphs often exhibit variations in O–H···O=C intermolecular bonds, leading to differences in melting points and solubility. Challenges include: (i) Differentiating dynamic vs. static disorder via variable-temperature XRD. (ii) Refining hydrogen atom positions using riding models or neutron diffraction (if accessible). (iii) Validating packing motifs with Mercury software to visualize π-π stacking distances (typically 3.8–4.2 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.